molecular formula C11H10BrNO2 B556485 ETHYL 6-BROMOINDOLE-2-CARBOXYLATE CAS No. 103858-53-3

ETHYL 6-BROMOINDOLE-2-CARBOXYLATE

Cat. No.: B556485
CAS No.: 103858-53-3
M. Wt: 268,12 g/mole
InChI Key: FVMZWWFKRMBNSZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 6-bromo-1H-indole-2-carboxylate has several scientific research applications:

Safety and Hazards

Ethyl 6-bromo-1H-indole-2-carboxylate is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The future directions of research on ethyl 6-bromo-1H-indole-2-carboxylate could involve the design and synthesis of new derivatives of this compound and evaluation of their biological activities . Given the diverse biological activities of indole derivatives, there is considerable potential for further exploration of this compound for therapeutic applications .

Mechanism of Action

Target of Action

Ethyl 6-Bromoindole-2-Carboxylate, also known as 6-Bromoindole-2-carboxylic acid ethyl ester or ethyl 6-bromo-1H-indole-2-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

It is known that the compound is soluble in acetone , which may influence its absorption and distribution in the body

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the compound’s solubility in acetone may influence its action and efficacy in different environments

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromoindole-2-carboxylate is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions that involve the modification of indole derivatives, which are essential in the synthesis of biologically active molecules. This compound interacts with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, which play critical roles in the metabolism of tryptophan and other indole derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to the modulation of enzyme activity and the production of biologically active compounds.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These effects on cellular processes make this compound a valuable tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to changes in their activity and function. For example, this compound can inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan, by binding to its active site . This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations when using this compound in biochemical research and drug development.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, this compound can exhibit toxic or adverse effects, such as changes in liver and kidney function, alterations in blood chemistry, and other physiological disturbances . These dosage-dependent effects are crucial for determining the appropriate dosage range for therapeutic applications and for understanding the potential risks associated with the use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of indole derivatives and tryptophan. This compound can interact with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, which are involved in the synthesis and catabolism of tryptophan and its metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular function and overall physiology. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as amino acid transporters, and can bind to intracellular proteins, such as albumin and other carrier proteins . These interactions can affect the localization and accumulation of this compound within cells and tissues, influencing its biological activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 6-bromoindole is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation: Products include indole-2,3-diones.

    Reduction: Products include indolines.

    Ester Hydrolysis: The major product is 6-bromoindole-2-carboxylic acid.

Comparison with Similar Compounds

Ethyl 6-bromo-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but with the bromine atom at the 5-position.

    METHYL 6-BROMOINDOLE-2-CARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-chloro-1H-indole-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl 6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZWWFKRMBNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426557
Record name Ethyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-53-3
Record name Ethyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indole-2-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate (6.24 g) in xylene (200 ml) was heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure, and the precipitated crystals were collected by filtration. The crystals were washed with xylene and hexane to obtain ethyl 6-bromo-1H-indole-2-carboxylate (3.21 g) as colorless crystals.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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